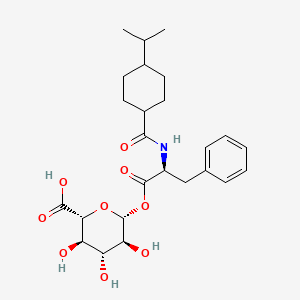

ent-Nateglinide Acyl-|A-D-glucuronide

Description

Isomeric Forms

- Acyl migration products : Under physiological pH, the β-1-O-acyl glucuronide can undergo intramolecular rearrangement to form positional isomers (2-, 3-, and 4-O-acyl isomers).

- Anomeric epimers : α-D-glucuronide forms are theoretically possible but not observed in vivo due to enzymatic specificity.

X-ray Crystallography and Three-Dimensional Conformational Analysis

X-ray crystallographic studies of ent-Nateglinide Acyl-β-D-glucuronide remain challenging due to its low crystallinity and dynamic acyl migration . However, computational models and related structures provide insights:

Key 3D Features

Conformational Flexibility

Crystallographic Challenges

- Undefined stereocenters : Six stereocenters resist resolution via conventional X-ray methods, necessitating advanced techniques like Laue diffraction.

- Cocrystal strategies : Soaking experiments with crystalline sponges (e.g., metal-organic frameworks) have been proposed to trap the compound for analysis.

Structural data inferred from related glucuronides and computational models.

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIRWNSTJVSCRW-HAFPBAPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858168 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357003-01-0 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzyme Selection and Reaction Setup

The primary route for synthesizing ent-Nateglinide Acyl-β-D-glucuronide involves enzymatic conjugation mediated by UDP-glucuronosyltransferase (UGT) enzymes. Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A3, UGT2B15, UGT2B17) are typically employed due to their specificity for carboxylic acid substrates. The reaction mixture includes:

-

Substrate : Nateglinide (20 µM final concentration)

-

Cofactors : UDP-glucuronic acid (UDPGA, 3.2 mg/mL), MgCl₂ (5 mM)

-

Stabilizers : D-saccharolactone (1 mg/mL) to inhibit endogenous β-glucuronidase activity

-

Enhancers : Alamethicin (50 µg/mL) to permeabilize microsomal membranes.

Incubations are conducted at 37°C for 2 hours in 0.1 M potassium phosphate buffer (pH 7.4). The reaction is quenched with acetonitrile, and the supernatant is analyzed via liquid chromatography-mass spectrometry (LC-MS).

Table 1: Enzymatic Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Enzyme Source | Human liver microsomes or UGT isoforms |

| Substrate Concentration | 20 µM |

| Incubation Time | 2 hours |

| pH | 7.4 |

| Temperature | 37°C |

| Key Cofactors | UDPGA, MgCl₂, D-saccharolactone |

Reaction Phenotyping and Enzyme Specificity

Reaction phenotyping studies reveal that UGT2B15 and UGT2B17 exhibit the highest activity toward Nateglinide, contributing to ~60% of total glucuronidation. UGT1A3 shows moderate activity, while isoforms like UGT1A7 and UGT1A10 are inactive. This specificity underscores the importance of enzyme selection for optimizing yield.

Chemical Synthesis via Protecting Group Strategies

Benzyl Ester Intermediate Route

Chemical synthesis of ent-Nateglinide Acyl-β-D-glucuronide often utilizes a benzyl ester intermediate to protect reactive hydroxyl groups during conjugation. The process involves:

-

Protection : Benzylation of glucuronic acid hydroxyl groups using benzyl bromide under alkaline conditions.

-

Conjugation : Coupling the protected glucuronide with Nateglinide via carbodiimide-mediated esterification (e.g., using EDC/HOBt).

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) to remove benzyl groups, yielding the final product.

Table 2: Chemical Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Benzyl bromide, K₂CO₃, DMF, 25°C, 12 hours | Protect hydroxyl groups |

| Conjugation | EDC, HOBt, DCM, 0°C → RT, 24 hours | Form acyl-glucuronide bond |

| Deprotection | H₂ (1 atm), Pd-C (10%), MeOH, 25°C, 6 hours | Remove benzyl protecting groups |

Stereochemical Control

The "ent" prefix denotes the enantiomeric form of Nateglinide Acyl-β-D-glucuronide. Achieving stereochemical purity requires chiral auxiliaries or asymmetric catalysis during the conjugation step. For instance, using (S)-Nateglinide and β-D-glucuronic acid guarantees the correct configuration.

Optimization of Reaction Conditions

pH and Temperature Dependence

Enzymatic glucuronidation is highly sensitive to pH and temperature:

Enzyme Kinetics

Michaelis-Menten analysis of UGT2B17 reveals a of 15 µM and of 0.8 nmol/min/mg protein for Nateglinide, indicating moderate substrate affinity.

Purification and Isolation Techniques

Chromatographic Methods

Crude reaction mixtures are purified using reversed-phase high-performance liquid chromatography (RP-HPLC):

Table 3: HPLC Purification Parameters

| Parameter | Detail |

|---|---|

| Column Type | C18 reversed-phase |

| Mobile Phase | Acetonitrile/0.1% formic acid gradient |

| Retention Time | 12.5 minutes |

| Purity Post-HPLC | >98% |

Lyophilization

The purified compound is lyophilized to obtain a stable powder, with residual solvent levels <0.1% (w/w).

Characterization and Quality Control

Spectroscopic Analysis

Scientific Research Applications

ent-Nateglinide Acyl-|A-D-glucuronide is primarily used in proteomics research to study protein interactions and modifications. It serves as a model compound to investigate the metabolic pathways of Nateglinide and its derivatives. Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide. In the field of medicine, it helps in the development of new antidiabetic drugs by providing insights into the metabolic fate of drug candidates.

Mechanism of Action

The mechanism of action of ent-Nateglinide Acyl-|A-D-glucuronide is closely related to that of Nateglinide. Nateglinide inhibits ATP-sensitive potassium channels in pancreatic beta cells in the presence of glucose, leading to the stimulation of insulin release . This action helps in reducing postprandial blood glucose levels. The glucuronide derivative is formed as a metabolite during the body’s processing of Nateglinide, and it is excreted through the urine.

Comparison with Similar Compounds

Key Observations:

Stability: Acyl glucuronides (e.g., ent-nateglinide, zomepirac) exhibit pH-dependent instability due to intramolecular acyl migration, leading to isomerization or hydrolysis. For example, zomepirac glucuronide has a half-life of 27 minutes at physiological pH , while tolmetin glucuronide is stable only under acidic conditions . In contrast, phenolic or aliphatic glucuronides (e.g., acetaminophen, chloramphenicol) are more stable .

Enzymatic Hydrolysis: Acyl glucuronides are generally susceptible to β-glucuronidase cleavage, unlike phenolic glucuronides, which resist enzymatic hydrolysis .

Synthetic Challenges: Acyl glucuronides require precise coupling methods (e.g., Mitsunobu reaction, phase-transfer catalysis) to avoid side reactions like migration or hydrolysis .

Metabolic and Pharmacokinetic Behavior

- ent-Nateglinide Acyl-β-D-glucuronide: Likely undergoes rapid systemic clearance due to instability, similar to zomepirac glucuronide .

- Acetaminophen Glucuronide: Accounts for ~50% of acetaminophen metabolism, demonstrating high stability and renal excretion .

- Tolmetin Glucuronide : Despite instability, it is a major metabolite, contributing to enterohepatic recirculation and prolonged drug exposure .

Biological Activity

Ent-Nateglinide Acyl-|A-D-glucuronide is a metabolite of nateglinide, a rapid-acting insulin secretagogue used in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, focusing on its pharmacodynamics, effects on glucose metabolism, and comparative efficacy with other antidiabetic agents.

Nateglinide functions primarily by stimulating insulin secretion from the pancreatic beta cells in response to meals. It acts through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx, which promotes insulin release. The acyl-glucuronide form is believed to play a role in the drug's metabolic clearance and may exhibit distinct biological activities compared to its parent compound.

Clinical Studies

Several studies have explored the effects of nateglinide and its metabolites on glycemic control:

-

Comparison with Acarbose :

A multicenter study involving 103 T2DM patients showed that both nateglinide (120 mg three times daily) and acarbose (50 mg three times daily) significantly reduced postprandial glucose excursions without notable differences in efficacy. Both treatments improved metrics such as the incremental area under the curve (AUC) for blood glucose levels, indicating their effectiveness in managing postprandial hyperglycemia . -

Effects on Lipid Profiles :

In another trial with 160 drug-naïve T2DM patients, nateglinide was found to significantly decrease free fatty acids during postprandial periods, suggesting an additional benefit in lipid metabolism compared to acarbose, which had no significant effect on free fatty acids . This highlights nateglinide's potential role not just in glycemic control but also in improving lipid profiles in diabetic patients. -

Inflammatory Response :

The same study assessed inflammatory markers such as high-sensitivity C-reactive protein (hsCRP). While neither drug significantly affected hsCRP levels, both were associated with a low incidence of hypoglycemia and adverse events, indicating a favorable safety profile .

Data Summary

Safety Profile

Both nateglinide and its glucuronide metabolite have shown a favorable safety profile in clinical settings. The incidence of hypoglycemia was low across studies, with no severe episodes reported. Adverse events were primarily gastrointestinal but were comparable between nateglinide and acarbose treatment groups .

Q & A

Q. Q1. What factors influence the stability of ent-Nateglinide Acyl-β-D-glucuronide in biological samples, and how should these be controlled during experimental design?

Methodological Answer: Stability is influenced by pH, temperature, and the chemical properties of the aglycone moiety. To mitigate degradation:

- Maintain samples at pH 7.4 and 4°C during storage to minimize hydrolysis and intramolecular acyl migration .

- Use acidic additives (e.g., 0.1% formic acid) in sample preparation to stabilize the glucuronide structure .

- Validate stability under simulated storage conditions (e.g., 24-hour room temperature vs. refrigerated) using LC/MS/MS to quantify degradation products .

Q. Q2. How can researchers confirm the identity and purity of ent-Nateglinide Acyl-β-D-glucuronide in analytical workflows?

Methodological Answer:

- Employ NMR spectroscopy (e.g., H and C) to verify structural integrity, focusing on the glucuronic acid moiety and acyl migration patterns .

- Cross-validate purity using reverse-phase HPLC with photodiode array detection, comparing retention times and UV spectra against pharmacopeial standards .

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., [M-H] ion) and isotopic distribution .

Advanced Research Questions

Q. Q3. What experimental strategies can assess the covalent binding reactivity of ent-Nateglinide Acyl-β-D-glucuronide with proteins, and how does this relate to hepatotoxicity?

Methodological Answer:

- Use Schiff base formation assays with synthetic peptides (e.g., Lys-Phe) to quantify adduct formation rates via LC/MS/MS .

- Compare reactivity rankings against known acyl glucuronides (e.g., diclofenac) to infer toxicity potential, noting that acetic acid derivatives (like nateglinide) exhibit higher reactivity than benzoic acid analogs .

- Isolate hepatic protein adducts (e.g., dipeptidylpeptidase IV) using immunoprecipitation and Western blotting to evaluate target-specific modifications .

Q. Q4. How do hepatic transport mechanisms affect the disposition and toxicity of ent-Nateglinide Acyl-β-D-glucuronide?

Methodological Answer:

- Characterize sinusoidal (e.g., OATP1B1) and canalicular (e.g., MRP2) transporter affinity using transfected HEK293 cells and competitive inhibition assays .

- Model intrahepatic concentration gradients (e.g., 1:50:5,000 in plasma:hepatocyte:bile) via physiologically based pharmacokinetic (PBPK) simulations .

- Correlate adduct formation in hepatocytes (e.g., tubulin modification) with transporter saturation using radiolabeled glucuronides and autoradiography .

Q. Q5. How should researchers reconcile contradictions between in vitro acyl glucuronide toxicity data and in vivo observations?

Methodological Answer:

- Design co-culture systems incorporating hepatocytes and immune cells (e.g., Kupffer cells) to model immune-mediated toxicity from protein adducts .

- Evaluate species-specific differences in glucuronidation (e.g., human UGT1A3/2B7 vs. rodent isoforms) using recombinant enzyme assays .

- Apply toxicogenomics to identify biomarkers (e.g., anti-adduct antibodies) in preclinical serum samples, linking in vitro reactivity to clinical hypersensitivity .

Q. Q6. What methodological considerations are critical for validating analytical assays of ent-Nateglinide Acyl-β-D-glucuronide in complex matrices?

Methodological Answer:

- Optimize solid-phase extraction (SPE) protocols to recover >90% of the glucuronide from plasma, avoiding pH-dependent hydrolysis .

- Validate assay specificity using stable isotope-labeled internal standards (e.g., C-nateglinide glucuronide) to correct for matrix effects .

- Conduct cross-laboratory reproducibility studies adhering to ICH Q2(R1) guidelines, emphasizing precision (CV <15%) and accuracy (80–120%) .

Data Interpretation and Contradiction Analysis

Q. Q7. How can researchers differentiate acyl glucuronide-mediated toxicity from parent aglycone effects in vivo?

Methodological Answer:

- Administer synthetic ent-Nateglinide Acyl-β-D-glucuronide (excluded from hydrolysis via β-glucuronidase inhibitors) in animal models to isolate glucuronide-specific effects .

- Quantify protein adducts in target tissues (e.g., liver, kidney) using anti-nateglinide antibodies and immunohistochemistry .

- Compare toxicity profiles with non-reactive glucuronide analogs (e.g., morphine glucuronide) to rule out nonspecific effects .

Q. Q8. What statistical approaches are recommended for analyzing time-dependent acyl glucuronide reactivity data?

Methodological Answer:

- Apply non-linear regression models to adduct formation kinetics, using the Arrhenius equation to estimate activation energy and predict shelf-life stability .

- Use multivariate analysis (e.g., PCA) to disentangle pH, temperature, and structural factors influencing reactivity rankings .

- Report 95% confidence intervals for half-life () and rearrangement rates to highlight variability across experimental replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.